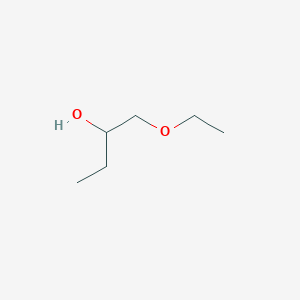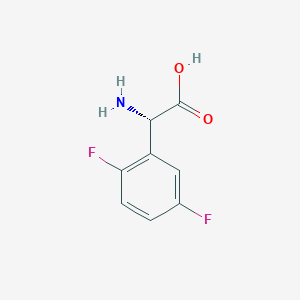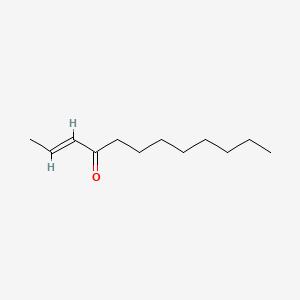
1-Methyl-4-(2-methylbutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylbutan-2-yl)benzene, also known as p-tert-amyltoluene, is an aromatic hydrocarbon with the molecular formula C12H18. This compound is characterized by a benzene ring substituted with a methyl group and a tert-pentyl group. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-methylbutan-2-yl)benzene can be synthesized through Friedel-Crafts alkylation. This involves the reaction of toluene with 2-methylbutan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring of toluene to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratio of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)benzene primarily undergoes electrophilic aromatic substitution reactions. These include halogenation, nitration, and sulfonation. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Halogenation: 1-Methyl-4-(2-methylbutan-2-yl)-2-chlorobenzene or 1-Methyl-4-(2-methylbutan-2-yl)-2-bromobenzene.
Nitration: 1-Methyl-4-(2-methylbutan-2-yl)-2-nitrobenzene.
Sulfonation: 1-Methyl-4-(2-methylbutan-2-yl)-2-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-methylbutan-2-yl)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into its potential therapeutic properties and its role in drug synthesis.
Industry: Employed as a solvent and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)benzene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing it to react with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- p-Cymene (1-Methyl-4-isopropylbenzene)
- tert-Butylbenzene (1-Methyl-4-tert-butylbenzene)
- p-Ethyltoluene (1-Methyl-4-ethylbenzene)
Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)benzene is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This influences its reactivity and the types of reactions it can undergo .
Eigenschaften
CAS-Nummer |
4237-70-1 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-methyl-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C12H18/c1-5-12(3,4)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
HTICYVWLHLMMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
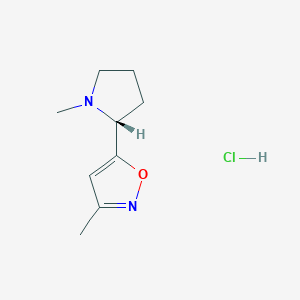
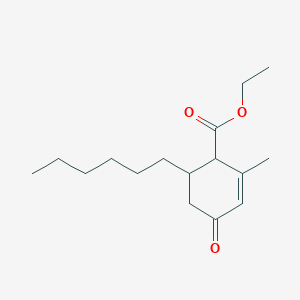
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![8-[(4-chlorobenzyl)amino]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14152071.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
